Cas no 40829-32-1 (h-tyr-ile-oh)

h-tyr-ile-oh 化学的及び物理的性質
名前と識別子
-
- h-tyr-ile-oh
- L-TYROSYL-L-ISOLEUCINE
- Tyr-Ile
- SCHEMBL9822685
- (2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)Propanamido)-3-methylpentanoic acid
- CHEBI:74993
- CHEMBL299835
- HY-P4652
- MFCD00191039
- AKOS010420077
- 40829-32-1
- YI
- L-Tyr-L-Ile
- QJKMCQRFHJRIPU-XDTLVQLUSA-N
- Tyrosyl-Isoleucine
- tyrosylisoleucine
- CS-0655596
- Q27145058
- (2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid
-
- MDL: MFCD00191039
- インチ: InChI=1S/C15H22N2O4/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1
- InChIKey: QJKMCQRFHJRIPU-XDTLVQLUSA-N
- ほほえんだ: CC[C@@H]([C@H](NC([C@@H](N)CC1=CC=C(O)C=C1)=O)C(O)=O)C
計算された属性
- せいみつぶんしりょう: 294.15800
- どういたいしつりょう: 294.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 8
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 113Ų
じっけんとくせい
- PSA: 112.65000
- LogP: 1.96870
h-tyr-ile-oh 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T966413-1g |
H-Tyr-Ile-Oh |
40829-32-1 | 1g |
$ 1800.00 | 2023-09-05 | ||
TRC | T966413-100mg |
H-Tyr-Ile-Oh |
40829-32-1 | 100mg |
$224.00 | 2023-05-17 | ||
abcr | AB476801-1 g |
H-Tyr-Ile-OH; . |
40829-32-1 | 1g |
€491.50 | 2023-04-21 | ||
TRC | T966413-1000mg |
H-Tyr-Ile-Oh |
40829-32-1 | 1g |
$1745.00 | 2023-05-17 | ||
TRC | T966413-500mg |
H-Tyr-Ile-Oh |
40829-32-1 | 500mg |
$994.00 | 2023-05-17 | ||
abcr | AB476801-1g |
H-Tyr-Ile-OH; . |
40829-32-1 | 1g |
€522.40 | 2025-02-16 |
h-tyr-ile-oh 関連文献
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Maria Cerme?o,Julianne Stack,Paul R. Tobin,Martina B. O'Keeffe,Pádraigín A. Harnedy,Dagmar B. Stengel,Richard J. FitzGerald Food Funct. 2019 10 3421
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Chengfan Wu,Zhen Zheng,Yuenan Guo,Chongli Tian,Qiang Xue,Gaolin Liang Nanoscale 2017 9 11429
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3. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative basesGiulia Martelli,Paolo Cantelmi,Chiara Palladino,Alexia Mattellone,Dario Corbisiero,Tommaso Fantoni,Alessandra Tolomelli,Marco Macis,Antonio Ricci,Walter Cabri,Lucia Ferrazzano Green Chem. 2021 23 8096
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Victor Chausse,Carlos Mas-Moruno,Helena Martin-Gómez,Marc Pino,Maribel Díaz-Ricart,Ginés Escolar,Maria-Pau Ginebra,Marta Pegueroles Biomater. Sci. 2023 11 4602
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5. A conjugate from a laminin-related peptide, Tyr-Ile-Gly-Ser-Arg, and chitosan: efficient and regioselective conjugation and significant inhibitory activity against experimental cancer metastasis, 1Yasuhiro Nishiyama,Tomoko Yoshikawa,Nobumichi Ohara,Keisuke Kurita,Keiko Hojo,Haruhiko Kamada,Yasuo Tsutsumi,Tadanori Mayumi,Koichi Kawasaki 1. Yasuhiro Nishiyama Tomoko Yoshikawa Nobumichi Ohara Keisuke Kurita Keiko Hojo Haruhiko Kamada Yasuo Tsutsumi Tadanori Mayumi Koichi Kawasaki J. Chem. Soc. Perkin Trans. 1 2000 1161
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6. Synthesis of human growth hormone-(27–44)-octadecapeptide and some smaller fragment peptidesFrancesco Chillemi J. Chem. Soc. Perkin Trans. 1 1981 1913
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7. A potentiometric and spectroscopic study of the interaction of angiotensin II and some of its peptide fragments with copper(II)Brigitte Decock-Le Reverend,Ferid Liman,Cynara Livera,Leslie D. Pettit,Simon Pyburn,Henryk Kozlowski J. Chem. Soc. Dalton Trans. 1988 887
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Takaaki Goto,Shota Kojima,Shohei Shitamichi,Seon Hwa Lee,Tomoyuki Oe Anal. Methods 2012 4 1945
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Steve Jobin,Alexia Méjean,Sindy-Marcela Galindo,Xinxia Liang,Simon Vézina-Dawod,Eric Biron Org. Biomol. Chem. 2016 14 11230
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Akihiro Taguchi,Kentarou Fukumoto,Yuya Asahina,Akihiro Kajiyama,Shunsuke Shimura,Keisuke Hamada,Kentaro Takayama,Fumika Yakushiji,Hironobu Hojo,Yoshio Hayashi Org. Biomol. Chem. 2015 13 3186
h-tyr-ile-ohに関する追加情報
H-Tyr-Ile-OH: A Comprehensive Overview
H-Tyr-Ile-OH is a peptide compound with the CAS registry number 40829-32-1. This compound is a dipeptide consisting of two amino acids: tyrosine (Tyr) and isoleucine (Ile), with a hydroxyl (OH) group at the terminus. The structure of H-Tyr-Ile-OH makes it a valuable molecule in various fields, including pharmaceuticals, biotechnology, and nutrition.
The molecular formula of H-Tyr-Ile-OH is C11H20N2O3, and its molecular weight is approximately 216.26 g/mol. The compound exists as a white powder and is soluble in water and various organic solvents. Its physical properties make it suitable for use in peptide synthesis, drug delivery systems, and as a precursor for more complex molecules.
Recent studies have highlighted the potential of H-Tyr-Ile-OH in the field of drug development. Researchers have explored its role as a bioactive peptide, demonstrating its ability to modulate cellular signaling pathways and exert anti-inflammatory effects. These findings suggest that H-Tyr-Ile-OH could be a promising candidate for the treatment of inflammatory diseases, such as arthritis and cardiovascular disorders.
In addition to its therapeutic potential, H-Tyr-Ile-OH has also been studied for its role in nutrition. It has been shown to enhance muscle protein synthesis and improve recovery in athletes. This makes it a valuable ingredient in sports nutrition products and dietary supplements.
The synthesis of H-Tyr-Ile-OH typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and purity of the final product. Advances in peptide synthesis technology have made it possible to produce large quantities of H-Tyr-Ile-OH with high efficiency and purity, making it more accessible for research and commercial applications.
From an environmental perspective, the production and use of H-Tyr-Ile-OH are considered safe and sustainable. Its biodegradability ensures that it does not pose significant risks to ecosystems when used responsibly. This aligns with the growing emphasis on green chemistry and sustainable practices in the pharmaceutical and food industries.
In conclusion, H-Tyr-Ile-OH, with its CAS number 40829-32-1, is a versatile compound with applications across multiple disciplines. Its unique properties, combined with recent advancements in research, position it as a key molecule in future innovations in medicine, nutrition, and biotechnology.
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